REACTION_SMILES
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[Br:9][CH2:10][N:11]1[CH2:12][N:13]([N+:25](=[O:26])[O-:27])[CH2:14][N:15]([N+:22](=[O:23])[O-:24])[CH2:16][N:17]([N+:19](=[O:20])[O-:21])[CH2:18]1.[CH2:29]([Cl:30])[Cl:31].[CH3:5][C:6](=[O:7])[Cl:8].[N-:2]=[N+:3]=[N-:4].[Na+:1].[OH2:28]>>[N:2](=[N+:3]=[N-:4])[CH2:10][N:11]1[CH2:12][N:13]([N+:25](=[O:26])[O-:27])[CH2:14][N:15]([N+:22](=[O:23])[O-:24])[CH2:16][N:17]([N+:19](=[O:20])[O-:21])[CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])N1CN(CBr)CN([N+](=O)[O-])CN([N+](=O)[O-])C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NCN1CN([N+](=O)[O-])CN([N+](=O)[O-])CN([N+](=O)[O-])C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |